2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol
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Description
“2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol” is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The compound is predicted to have a melting point of 149.39°C and a boiling point of approximately 413.0°C at 760 mmHg. The density is predicted to be approximately 1.4 g/cm3 .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Characterization : A study by Asegbeloyin et al. (2014) involved the synthesis and characterization of a compound closely related to 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. This compound exhibited significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against some bacteria and yeasts (Asegbeloyin et al., 2014).
Antimicrobial Properties
- Antimicrobial Evaluation : Farag M. A. Altalbawy (2013) researched the antimicrobial evaluation of novel bis-α,β-unsaturated ketones and nicotinonitrile derivatives, including compounds structurally similar to this compound. These compounds were found to have significant antimicrobial properties (Altalbawy, 2013).
Synthesis and Structural Analysis
- Chemical Synthesis and Analysis : Research by Kabli et al. (2010) focused on the synthesis of heterocyclic furyl and thienyl chalcones and their conversion to 2-pyrazolines, which share a similar structural motif with the compound . This study provided insights into the structural and elemental characteristics of these compounds (Kabli et al., 2010).
Properties
IUPAC Name |
2-[5-amino-3-(2-methylfuran-3-yl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-8(2-5-15-7)9-6-10(11)13(12-9)3-4-14/h2,5-6,14H,3-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMWLKNPUCOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN(C(=C2)N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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